molecular formula C7H5F2N3 B15317992 3-(Difluoromethyl)imidazo[1,5-a]pyrazine

3-(Difluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B15317992
M. Wt: 169.13 g/mol
InChI Key: HODXMADFFNXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)imidazo[1,5-a]pyrazine (CAS 2731006-58-7) is a high-value chemical building block with the molecular formula C 7 H 5 F 2 N 3 and a molecular weight of 169.13 g/mol . This compound is part of the imidazopyrazine heterocyclic scaffold, a privileged structure in medicinal chemistry known for its relevance in developing potent kinase inhibitors . Scientific literature highlights that analogs based on the imidazo[1,5-a]pyrazine core serve as critical starting points in scaffold-hopping exercises for discovering novel, potent, and selective anticancer agents . Specifically, these compounds are investigated as inhibitors of protein kinases such as TTK (Mps1), a key target in oncology for disrupting cell division and genomic stability . The difluoromethyl group is a key bioisostere that can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable modification for optimizing the pharmacokinetic and physicochemical properties of lead compounds in drug discovery programs . This product is offered for Research Use Only and is strictly intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, noting that it may require cold-chain transportation and storage at 2-8°C .

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

3-(difluoromethyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H

InChI Key

HODXMADFFNXMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(F)F)C=N1

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Step 1 : Cyclocondensation of β-enaminones with NH-3-aminopyrazoles under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine intermediate .

  • Step 2 : Direct formylation or difluoromethylation at position 3 using Vilsmeier–Haack reagents (POCl₃/DMF) .

For example, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines yields regioselective products in >70% efficiency . The difluoromethyl group is introduced via nucleophilic substitution or fluorination of chloromethyl precursors.

Functionalization Reactions

The difluoromethyl group and nitrogen-rich scaffold enable diverse functionalization:

Electrophilic Substitution

  • Halogenation : Chlorination at position 2 using Cl₂ or SOCl₂ under basic conditions.

  • Nitration : Nitro groups are introduced at position 7 using HNO₃/H₂SO₄, though yields vary based on solvent polarity .

Nucleophilic Substitution

  • The chloromethyl derivative (3-(chloromethyl)imidazo[1,5-a]pyrazine) undergoes nucleophilic displacement with amines or thiols to form secondary amines or sulfides.

Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids at position 5 or 7 (Table 1) .

  • Buchwald–Hartwig Amination : Installation of aryl amines at position 2 using Pd(dba)₂/Xantphos .

Table 1: Catalytic Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C65–85
Buchwald–HartwigPd(dba)₂, Xantphos, NaOtBu, toluene70–90

Photophysical Modifications

The difluoromethyl group enhances intramolecular charge transfer (ICT) in fluorophores:

  • Stokes Shift : Derivatives exhibit large Stokes shifts (Δλ = 80–120 nm) in polar solvents due to ICT between the electron-deficient difluoromethyl group and electron-rich pyrazine ring .

  • Quantum Yield : Substitution at position 7 with electron-donating groups (e.g., p-methoxyphenyl) boosts fluorescence quantum yield to 44% .

Stability and Reactivity Trends

  • Acid Sensitivity : The difluoromethyl group hydrolyzes slowly in strong acids (HCl, H₂SO₄) but remains stable under mild conditions.

  • Thermal Stability : Decomposes above 250°C, forming HF and imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

3-(Difluoromethyl)imidazo[1,5-a]pyrazine has a wide range of scientific research applications, including:

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isomeric Variants: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine

The imidazo[1,5-a]pyrazine scaffold is less explored compared to its isomer imidazo[1,2-a]pyrazine, which is widely used in drug development. Key differences include:

  • Bridgehead Nitrogen : The bridgehead nitrogen in imidazo[1,5-a]pyrazine creates distinct electronic and steric environments, influencing binding to targets like kinases and Toll-like receptors (TLRs) .
  • Synthetic Accessibility : Imidazo[1,2-a]pyrazine derivatives are typically synthesized via pyrazine ring annulation onto imidazole intermediates, while imidazo[1,5-a]pyrazines often require multistep routes involving mesoionic precursors or CBr₄-mediated cyclization .

Substituent Effects: Fluorinated vs. Non-Fluorinated Derivatives

Fluorinated Derivatives
  • 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine : The trifluoromethyl group at position 2 increases electron-withdrawing effects, which may enhance kinase inhibition but reduce solubility compared to the difluoromethyl analog .
Non-Fluorinated Derivatives
  • 3-(Methoxymethyl)imidazo[1,5-a]pyrazine : The methoxymethyl group improves aqueous solubility but may reduce target affinity due to decreased hydrophobicity .
  • 3-(Pyridin-3-yl)imidazo[1,5-a]pyrazine : Aromatic substituents like pyridinyl enhance π-π stacking interactions, as seen in kinase inhibitors (e.g., BMS-279700), but may introduce metabolic liabilities .

Kinase Inhibition

  • Imidazo[1,5-a]pyrazines : Derivatives inhibit kinases such as Src-family kinase p56Lck (e.g., BMS-279700, IC₅₀ < 100 nM) and Plasmodium falciparum CDPK4 (PfCDPK4), though specific IC₅₀ data for the difluoromethyl variant remain unreported .
  • Pyrazolo[1,5-a]pyrimidines: Exhibit antitumor activity (e.g., compound 7c, IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma) but lack the imidazole ring, reducing nitrogen-mediated hydrogen bonding .

TLR7 Antagonism

  • Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline: These analogs show potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) with selectivity over TLR6. Activity is optimized with 4–5 carbon alkyl chains (e.g., butyl/isobutyl) .
  • Imidazo[1,2-a]pyrazine : Less potent in TLR7 inhibition, highlighting the importance of the [1,5-a] fused ring system for target engagement .

PDE10 Inhibition

Imidazo[1,5-a]pyrazine derivatives are patented as PDE10 inhibitors for CNS disorders. The difluoromethyl group’s lipophilicity may enhance brain penetration compared to polar substituents like methoxymethyl .

Imidazo[1,5-a]pyrazines

  • Mesoionic Precursor Route : 4-Trifluoroacetyl-1,3-oxazolium-5-olates react with TosMIC to form imidazo[1,5-a]pyrazin-8(7H)-ones in one pot, enabling diversity-oriented synthesis .
  • CBr₄-Mediated Cyclization : Efficient for functionalized derivatives (e.g., 3-(4-bromophenyl)imidazo[1,5-a]pyrazine, 69% yield) .

Pyrazolo[1,5-a]pyrimidines

Synthesized via multicomponent reactions (e.g., 3-cyanoacetylindole with hydrazine hydrate), yielding antitumor agents with IC₅₀ values in the low micromolar range .

Structure-Activity Relationships (SAR)

  • Position 3 Substituents : Difluoromethyl and trifluoromethyl groups enhance kinase and PDE inhibition via hydrophobic interactions. Aromatic substituents (e.g., pyridinyl) improve π-stacking but may reduce metabolic stability .
  • Alkyl Chain Length : In TLR7 antagonists, C4–C5 chains maximize antagonism, while shorter chains reduce potency .
  • Bridgehead Nitrogen : Critical for differentiating imidazo[1,5-a]pyrazines from other heterocycles in target selectivity .

Biological Activity

3-(Difluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes related to various diseases. This article synthesizes current research findings, including synthetic methods, biological activities, and case studies, to provide a comprehensive overview of this compound.

Chemical Structure and Synthesis

The compound this compound can be synthesized through several methods, often involving the introduction of the difluoromethyl group into the imidazo[1,5-a]pyrazine framework. One common synthetic route includes:

  • Formation of the Imidazo[1,5-a]pyrazine Core : This involves cyclization reactions starting from appropriate precursors.
  • Introduction of the Difluoromethyl Group : This can be achieved through various electrophilic fluorination methods or by using difluoromethylating agents.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. Inhibition of PDE10A is significant due to its role in regulating intracellular cAMP levels, which are crucial for numerous physiological processes. The compound has shown promise in:

  • Neuroprotection : By modulating cAMP levels, it may help in treating neurological disorders such as schizophrenia and cognitive deficits associated with psychosis .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The difluoromethyl group enhances the compound's binding affinity to target enzymes and receptors due to increased lipophilicity and electronic effects.
  • Alteration of Signaling Pathways : By inhibiting PDE10A, the compound leads to increased levels of cAMP, which can influence various downstream signaling pathways involved in neuronal function and tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited PDE10A activity with an IC50 value indicating high potency compared to other known inhibitors .
  • Animal Models : In rodent models of schizophrenia, treatment with this compound resulted in significant behavioral improvements similar to those observed with established antipsychotic drugs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The table below summarizes key differences:

Compound NamePDE InhibitionNeuroprotective EffectsAnticancer Activity
This compoundHighYesYes
Other Imidazo[1,5-a]pyrazinesModerateLimitedVariable

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(difluoromethyl)imidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions between pyrazine derivatives and imidazole precursors. For example, pyrazinemethanamine can react with carbon disulfide (CS₂) under basic conditions to form the imidazo[1,5-a]pyrazine core, followed by fluoromethylation at the 3-position . Key variables include solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., polyphosphoric acid). Yields are optimized by controlling stoichiometry and avoiding hydrolysis of the difluoromethyl group .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion.
  • Mass spectrometry (HRMS) to verify molecular weight (169.13 g/mol).
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration .
    • Critical Note : The difluoromethyl group (-CF₂H) shows distinct ¹⁹F NMR shifts (~-80 to -100 ppm), aiding in structural confirmation .

Q. What preliminary biological assays are used to screen this compound for therapeutic potential?

  • Methodology :

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer lines (e.g., HEPG2, HeLa) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., MRSA) and Gram-negative pathogens .
  • Kinase inhibition : Enzymatic assays targeting CDK9 or PfCDPK4 using ATP-competitive inhibition protocols .

Advanced Research Questions

Q. How can researchers address low yields in Reissert-like addition reactions during functionalization of the imidazo[1,5-a]pyrazine core?

  • Methodology :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.